N-Methyl-1-naphthylamine Hydrochloride
Overview
Description
N-Methyl-1-naphthylamine Hydrochloride is an organic compound with the molecular formula C11H11N·HCl. It is a derivative of naphthalene, where a methyl group is attached to the nitrogen atom of the naphthylamine structure. This compound is known for its applications in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-1-naphthylamine Hydrochloride can be synthesized through the methylation of 1-naphthylamine. The process involves the reaction of 1-naphthylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting N-Methyl-1-naphthylamine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-naphthylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it back to 1-naphthylamine.
Substitution: It can participate in electrophilic substitution reactions, where the naphthalene ring undergoes substitution at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Various substituted naphthylamine derivatives.
Scientific Research Applications
N-Methyl-1-naphthylamine Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-1-naphthylamine Hydrochloride involves its interaction with biological molecules. It can undergo metabolic activation to form reactive intermediates that bind to DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
1-Naphthylamine: A precursor to N-Methyl-1-naphthylamine, used in similar applications.
2-Naphthylamine: Another naphthalene derivative with distinct chemical properties and applications.
N-Methyl-2-naphthylamine: A structural isomer with different reactivity and uses.
Uniqueness: N-Methyl-1-naphthylamine Hydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts makes it suitable for various industrial and research applications .
Properties
IUPAC Name |
N-methylnaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZGTEASAJRPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611267 | |
Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4643-36-1 | |
Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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